1H-1,4-Benzodiazepine-3-carboxylicacid, 7-chloro-2,3-dihydro-2-oxo-5-phenyl-, (-)-
Description
It is primarily used to treat anxiety disorders, partial seizures, and alcohol withdrawal symptoms . Upon administration, clorazepate is rapidly converted to its active metabolite, nordiazepam, which enhances the binding of gamma-aminobutyric acid (GABA) to the GABA type A receptor, promoting neuronal hyperpolarization .
Properties
Key on ui mechanism of action |
Benzodiazepines bind nonspecifically to benzodiazepine receptors BNZ1, which mediates sleep, and BNZ2, which affects affects muscle relaxation, anticonvulsant activity, motor coordination, and memory. As benzodiazepine receptors are thought to be coupled to gamma-aminobutyric acid-A (GABAA) receptors, this enhances the effects of GABA by increasing GABA affinity for the GABA receptor. Binding of the inhibitory neurotransmitter GABA to the site opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell. The effects of benzodiazepines on the waking EEG resemble those of other sedative-hypnotic drugs. Alpha activity is decreased, and there is an increase in low-voltage fast activity, especially beta activity. /Benzodiazepines/ Acticonvulsant actions of the benzodiazepines, as well as other effects that occur at nonsedating doses, result in large part from their ability to enhance GABA-induced increases in the conductance of chloride. /Benzodiazepines/ Benzodiazepines appear to produce their sedative, hypnotic, anxiolytic, and anticonvulsant actions by binding to specific pharmacologic receptors in the central nervous system. Benzodiazepine receptors are most concentrated in the cerebral cortex but are also found in the cerebellum, amygdala, hippocampus, hypothalamus, and spinal cord. Receptors have also been identified outside CNS, although peripheral receptors do not appear to have significant physiologic effects. The molecular receptor for the benzodiazepine molecule is a glycoprotein located on the lipid membranes of both neural and glial cells. It is speculated that there are at least two classes of benzodiazepine receptor believed to mediate different specific effects. Type I receptors predominate in the cerebelar cortex, and both type I and type II receptors are found in the cerebral cortex and hippocampus. Type I rceptors are postulated to mediate anxiolytic effects, and type II receptors mediate the sedative and other actions of benzodiazepines. No endogenous ligand or neurotransmitter for these receptors has been identified. /Benzodiazepines/ |
|---|---|
CAS No. |
149128-44-9 |
Molecular Formula |
C16H11ClN2O3 |
Molecular Weight |
314.72 g/mol |
IUPAC Name |
7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid |
InChI |
InChI=1S/C16H11ClN2O3/c17-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)19-14(16(21)22)15(20)18-12/h1-8,14H,(H,18,20)(H,21,22) |
InChI Key |
XDDJGVMJFWAHJX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O |
Color/Form |
FINE, LIGHT-YELLOW CRYSTALLINE POWDER; AQ SOLN ARE CLEAR, LIGHT-YELLOW |
Other CAS No. |
23887-31-2 57109-90-7 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
shelf_life |
AQ SOLN ARE UNSTABLE. /CLORAZEPATE DIPOTASSIUM SALT/ SENSITIVE TO EXPOSURE TO LIGHT, MOISTURE, & EXCESSIVE HEAT. /CLORAZEPATE DIPOTASSIUM/ |
solubility |
Very soluble 2.48e-02 g/L |
Synonyms |
4306-CB Chlorazepate Clorazepate Clorazepate Dipotassium Clorazepate Monopotassium Clorazepic Acid Dipotassium Chlorazepate Tranxene Tranxilium |
Origin of Product |
United States |
Preparation Methods
Clorazepate can be synthesized starting from 2-amino-5-chlorobenzonitrile. The synthetic route involves the reaction of 2-amino-5-chlorobenzonitrile with phenylmagnesium bromide, transforming it into 2-amino-5-chlorbenzophenone imine . This intermediate is then further processed to obtain clorazepate. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Clorazepic acid undergoes various chemical reactions, including:
Oxidation: Clorazepate can be oxidized to form its active metabolite, nordiazepam.
Reduction: Reduction reactions are less common for clorazepate due to its stable benzodiazepine structure.
Substitution: Clorazepate can undergo substitution reactions, particularly at the chloro group, to form different derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Clorazepic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of benzodiazepines in various chemical reactions.
Biology: Clorazepate is used to investigate the role of GABA receptors in neuronal signaling and the effects of benzodiazepines on the central nervous system.
Medicine: It is extensively studied for its therapeutic effects in treating anxiety, seizures, and alcohol withdrawal.
Mechanism of Action
Clorazepic acid exerts its effects by enhancing the binding of gamma-aminobutyric acid (GABA) to the GABA type A receptor. This binding promotes the opening of chloride channels, leading to neuronal hyperpolarization and a decrease in neuronal excitability . The primary molecular target is the GABA type A receptor, and the pathway involved includes the modulation of chloride ion flow across the neuronal membrane .
Comparison with Similar Compounds
Clorazepic acid is unique among benzodiazepines due to its water solubility and long-lasting effects. Similar compounds include:
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties but shorter duration of action.
Lorazepam: A short-acting benzodiazepine commonly used for its sedative and anxiolytic effects.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
